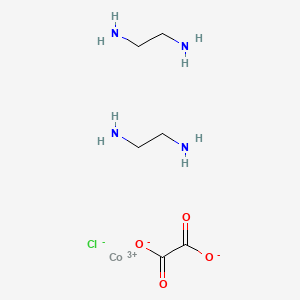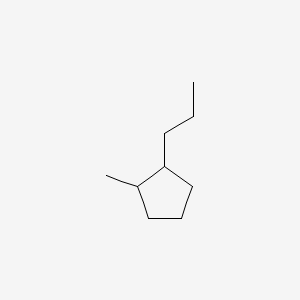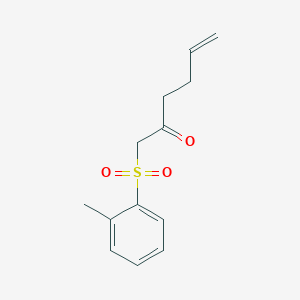
1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a hexenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the sulfonylation of 2-methylbenzene (toluene) followed by a series of reactions to introduce the hexenone moiety. One common method involves the following steps:
Sulfonylation: Toluene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 2-methylbenzenesulfonic acid.
Formation of the Hexenone Chain: The sulfonic acid derivative is then subjected to a Friedel-Crafts acylation reaction with hex-5-en-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one largely depends on its interaction with biological targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hexenone moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- 1-(2-Methylbenzene-1-sulfonyl)pent-4-en-2-one
Uniqueness: 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the sulfonyl group and the hexenone chain, which can influence its reactivity and interaction with other molecules. The presence of the 2-methyl group on the benzene ring can also affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers.
Eigenschaften
CAS-Nummer |
923001-97-2 |
|---|---|
Molekularformel |
C13H16O3S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
1-(2-methylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C13H16O3S/c1-3-4-8-12(14)10-17(15,16)13-9-6-5-7-11(13)2/h3,5-7,9H,1,4,8,10H2,2H3 |
InChI-Schlüssel |
CLYYHXYJTQVGNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)CC(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


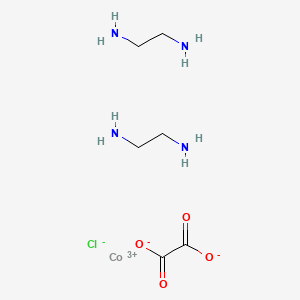

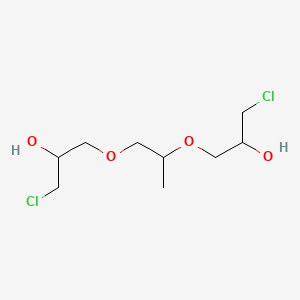

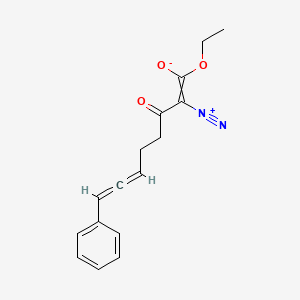
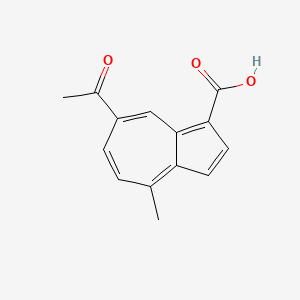
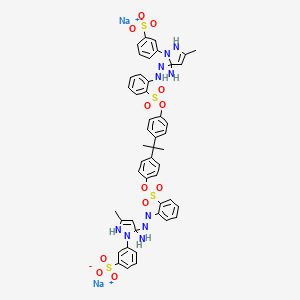
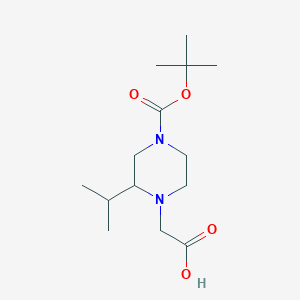
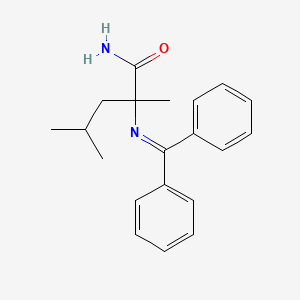
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)

